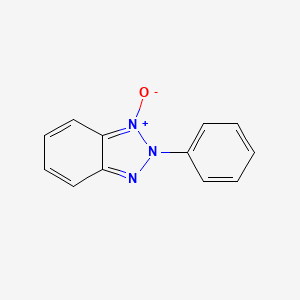

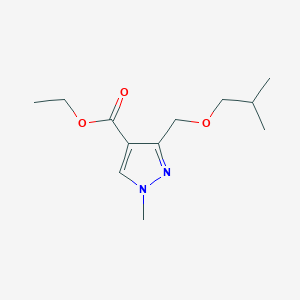

![molecular formula C15H11ClN4S B2936931 5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile CAS No. 536719-64-9](/img/structure/B2936931.png)

5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile” is a type of N-fused heterocyclic compound . It belongs to the class of thiazolo[3,2-a]pyridines, which are known for their wide spectrum of biological activities .

Synthesis Analysis

The synthesis of this compound involves a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions . The process includes domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequences .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions such as N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .Aplicaciones Científicas De Investigación

Tyrosinase Inhibition

This compound has been highlighted for its potential in inhibiting tyrosinase, an enzyme crucial in the process of melanin production. Specific substitutions on the thiazolopyrimidine backbone can significantly impact the inhibitory potency against tyrosinase, which may be useful in treating hyperpigmentation disorders .

Antibacterial Activity

Thiazolopyrimidine derivatives have been evaluated for their in vitro antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound’s structure could be optimized to enhance its efficacy as an antibacterial agent .

Antimicrobial Properties

Similar compounds have been synthesized and assessed for their antimicrobial activity. The structure-activity relationship of these molecules can provide insights into designing more potent antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolopyrimidine derivatives have been demonstrated, suggesting that Oprea1_654433 could be explored for its potential use in reducing inflammation .

Antitumor Activity

These compounds have shown high antitumor activities in various studies. The compound’s ability to inhibit cell proliferation may be harnessed for cancer therapy applications .

Synthesis of Highly Functionalized Compounds

The compound serves as a precursor for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. These derivatives have a range of applications, including medicinal chemistry and material science .

Direcciones Futuras

The synthesis of new classes of thiazolo[3,2-a]pyridines, including “5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile”, may provide a library of compounds as possible candidates for various biological activities . The prominent advantages of the synthesis protocol include the facility of operation, availability and economy of starting materials, no need for toxic solvents, high yields, and tolerance of a wide variety of functional groups .

Mecanismo De Acción

Target of Action

Thiazolopyridine derivatives, to which this compound belongs, have been found to exhibit a wide spectrum of biological activities . They are known for their notable antibacterial and antifungal activity, and they have also been identified as beta-amyloid production inhibitors, potent CDK2-cyclin A inhibitors, potential uterus stimulants, coronary dilators, antihypertensives, and muscle relaxants . They are also useful for chemotherapy of various cancers, such as leukemia, lung cancer, and melanoma .

Mode of Action

The thiazolopyridine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The structural similarity of the thiazolopyridine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

The synthesis of thiazolopyridine derivatives involves a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis (methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions . This new approach involves domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequences .

Pharmacokinetics

The active methylene group (c2h2) in 5h-thiazolo[3,2-a]pyrimidin-3(2h)-one derivatives, which is structurally similar to the compound , is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This suggests potential implications for the compound’s bioavailability.

Result of Action

Thiazolopyridine derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antihypertensive, and anticancer effects .

Propiedades

IUPAC Name |

5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4S/c16-12-4-2-1-3-9(12)13-10(7-17)14(19)20-5-6-21-15(20)11(13)8-18/h1-4,13H,5-6,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPMMJNKSFFYPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C(C(=C(N21)N)C#N)C3=CC=CC=C3Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)

![2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2936855.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2936859.png)

![(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane](/img/structure/B2936860.png)

![methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2936867.png)